

# Application Notes: Avotaciclib Solubility in DMSO and Water

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## Compound of Interest

Compound Name: Avotaciclib

Cat. No.: B3324850

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## Abstract

These application notes provide detailed information on the solubility of **avotaciclib**, a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1), in dimethyl sulfoxide (DMSO) and water.<sup>[1][2][3][4]</sup> This document includes quantitative solubility data, detailed protocols for solubility determination, and information on its mechanism of action for researchers, scientists, and drug development professionals.

## Introduction to Avotaciclib

**Avotaciclib** (also known as BEY1107) is an orally bioavailable small molecule inhibitor that targets CDK1.<sup>[2][3][4]</sup> CDK1 is a key serine/threonine kinase that plays a critical role in regulating cell cycle progression, particularly at the G2/M transition.<sup>[2][3]</sup> By inhibiting CDK1, **avotaciclib** can induce cell cycle arrest and apoptosis, making it a compound of interest in oncology research, especially for cancers with abnormal CDK1 expression such as pancreatic cancer.<sup>[1][2][5]</sup> Understanding the solubility of **avotaciclib** is crucial for the design and execution of in vitro and in vivo experiments.

## Quantitative Solubility Data

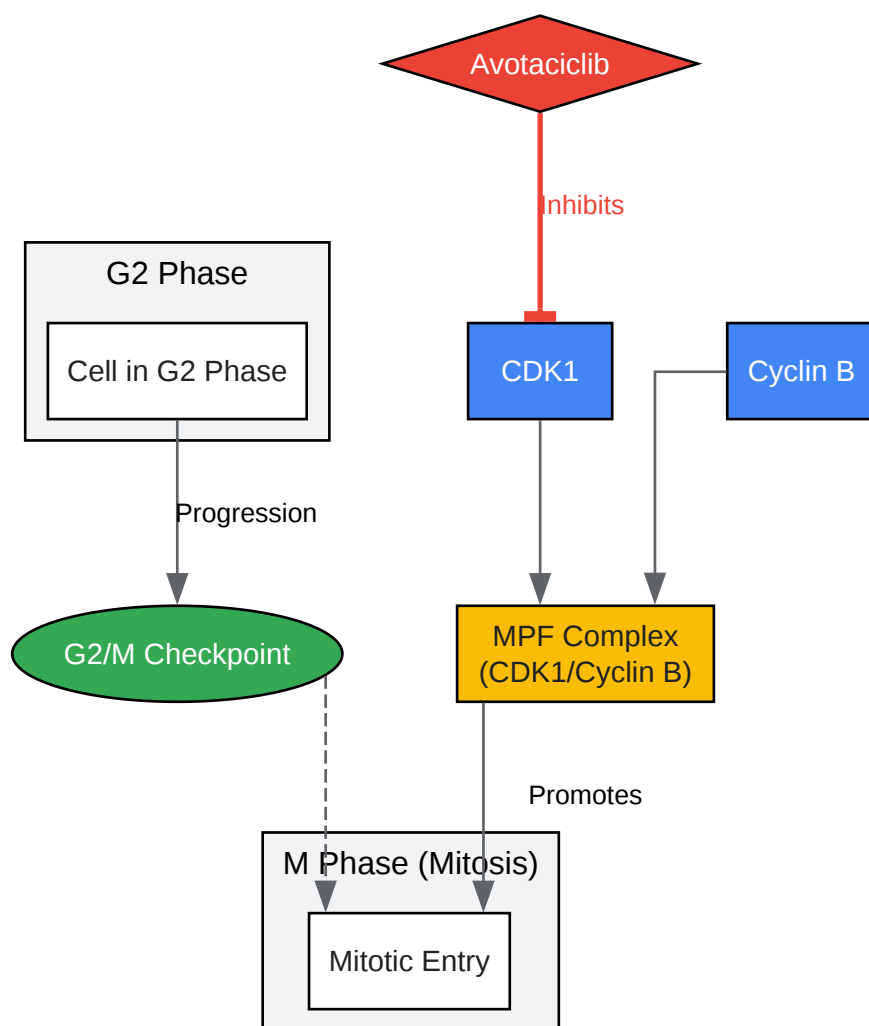
The solubility of a compound can be significantly influenced by its salt form. Below is a summary of the reported solubility for both **avotaciclib** free base and its trihydrochloride salt

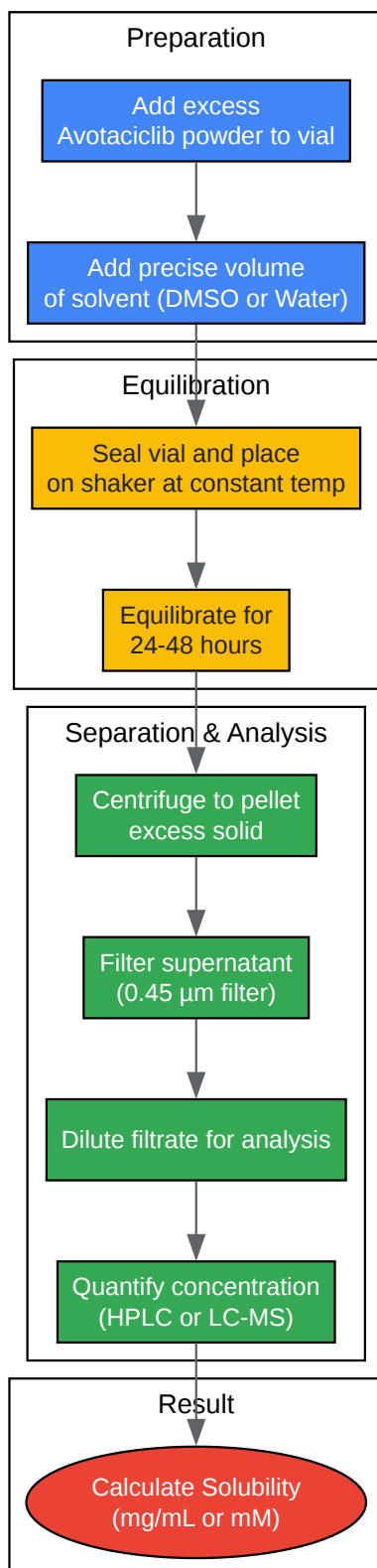
form in DMSO and water. It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Compound Form	Solvent	Reported Solubility	Molar Concentration (approx.)	Notes
Avotaciclib	DMSO	100 mg/mL	355.53 mM	Ultrasonic assistance may be required.[4]
Avotaciclib trihydrochloride	DMSO	4 mg/mL	10.23 mM	Use fresh, anhydrous DMSO.[1]
Avotaciclib trihydrochloride	Water	78 mg/mL	-	Data for the trihydrochloride salt.[1]
Avotaciclib	Water	0.417 mg/mL	-	Predicted value (ALOGPS).[6]

## Mechanism of Action: CDK1 Inhibition

**Avotaciclib** functions by targeting and inhibiting the activity of CDK1.[3] CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the G2/M transition in the cell cycle. Inhibition of CDK1 prevents the phosphorylation of downstream substrates required for mitotic entry, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[2]





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